molecular formula C8H15NO3 B2440277 2-Amino-4-cyclopropyl-4-methoxybutanoic acid CAS No. 1909313-46-7

2-Amino-4-cyclopropyl-4-methoxybutanoic acid

Cat. No. B2440277
CAS RN: 1909313-46-7
M. Wt: 173.212
InChI Key: DEJURHSAAQWQTN-UHFFFAOYSA-N
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Description

2-Amino-4-cyclopropyl-4-methoxybutanoic acid (ACB) is a compound that belongs to the group of cyclopropyl-containing amino acids. It has been studied for its potential use in treating various neurological disorders, including epilepsy and neuropathic pain. In

Scientific Research Applications

Bioactive Compound Synthesis

Research on 2-Amino-4-cyclopropyl-4-methoxybutanoic acid and its analogues has shown potential in the synthesis of bioactive compounds. For instance, cyclopropyl amino acids isolated from Amanita mushrooms have demonstrated toxicity against certain fungi, insects, and bacteria, suggesting their utility in developing antimicrobial agents (Drehmel & Chilton, 2002). Additionally, these compounds' synthesis methods have been explored to create specific enantiomers, indicating their significance in stereochemistry and the potential for tailored pharmacological activity (Hernández et al., 2017).

Receptor Modulation

Cyclopropyl analogues related to 2-Amino-5-phosphonopentanoic acid have been synthesized and assessed for their ability to act as competitive antagonists for the NMDA receptor. This suggests the utility of 2-Amino-4-cyclopropyl-4-methoxybutanoic acid derivatives in neuroscience research, particularly in studying neurotransmission and potentially treating neurological conditions (Dappen et al., 2010).

Antiproliferative Agents

The synthesis and biological evaluation of specific cyclopropyl analogues have led to the identification of compounds with selective NMDA antagonist properties. While the potency may vary, these findings highlight the compound's relevance in developing therapeutic agents aimed at modulating glutamatergic signaling (Dappen et al., 2010).

Environmental Toxicology

Oxidation studies of microcystins, a family of toxic cyclic peptides, have utilized derivatives like 2-methyl-3-methoxy-4-phenylbutanoic acid to understand and quantify environmental toxins. This research is critical in developing methods for detecting and assessing the impact of toxins produced by cyanobacterial blooms in water bodies (Wu et al., 2009).

Peptidomimetic Chemistry

The compound's framework has been explored in the synthesis of peptidomimetics, demonstrating its versatility in creating molecules that mimic biological peptides. This application is significant in drug development, where such analogues can lead to new therapeutic agents with improved pharmacokinetic properties (Lu et al., 2021).

properties

IUPAC Name

2-amino-4-cyclopropyl-4-methoxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-12-7(5-2-3-5)4-6(9)8(10)11/h5-7H,2-4,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJURHSAAQWQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC(C(=O)O)N)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-cyclopropyl-4-methoxybutanoic acid

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